Cas no 144459-70-1 (Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)-)

Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)- structure
144459-70-1 structure
Product Name:Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)-
CAS-nummer:144459-70-1
MF:C25H34F2O6
MW:468.530675411224
CID:175246
PubChem ID:3055174
Update Time:2025-04-19

Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)- Chemische en fysische eigenschappen

Naam en identificatie

    • Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)-
    • Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,...
    • Rofleponide
    • UNII-R9IQ7GVL3E
    • (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
    • AKOS040753808
    • R9IQ7GVL3E
    • NS00122410
    • SCHEMBL74762
    • 6alpha,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde
    • DTXSID601318252
    • 144459-70-1
    • CHEMBL3989639
    • Rofleponide [INN]
    • 6 alpha, 9-Difluoro-11 beta, 16 alpha, 17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde.
    • Q27288011
    • (2S,6aS,6bR,7S,8aS,8bS,10R,11aR,12aS,12bS)-2,6b-difluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,5,6,6a,6b,7,8,8a,8b,11a,12,12a,12b-tetradecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one
    • Inchi: 1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1
    • InChI-sleutel: IXTCZMJQGGONPY-XJAYAHQCSA-N
    • LACHT: F[C@@]12[C@@]3(C)CCC(C=C3[C@H](C[C@H]1[C@@H]1C[C@@H]3[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)O[C@H](CCC)O3)F)=O

Berekende eigenschappen

  • Exacte massa: 468.23200
  • Monoisotopische massa: 468.23234512g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 4
  • Complexiteit: 907
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 93.1Ų

Experimentele eigenschappen

  • PSA: 93.06000
  • LogboekP: 2.98090
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